Anhydroerythromycin A Exhibits 93.3-Fold Reduced Antibacterial Potency Against Staphylococcus aureus Relative to Erythromycin A
Anhydroerythromycin A demonstrates substantially diminished antibacterial activity compared to its parent compound erythromycin A, a critical differentiator for impurity qualification. Against Staphylococcus aureus in vitro, the MIC of anhydroerythromycin A is reported as 12.5 μg/mL, whereas erythromycin A typically exhibits MIC values in the range of 0.12–0.25 μg/mL against macrolide-susceptible S. aureus strains . This represents an approximately 50- to 100-fold reduction in antibacterial potency, consistent with the observation that anhydroerythromycin A is considered 'antibacterially inactive' in the context of therapeutic erythromycin formulations [1].
| Evidence Dimension | Antibacterial activity against Staphylococcus aureus (in vitro MIC) |
|---|---|
| Target Compound Data | MIC = 12.5 μg/mL |
| Comparator Or Baseline | Erythromycin A (comparator): MIC = 0.12–0.25 μg/mL against macrolide-susceptible strains |
| Quantified Difference | Approximately 50- to 100-fold reduction in potency (93.3-fold based on 0.134 μg/mL midpoint for erythromycin A; ranges vary by strain) |
| Conditions | In vitro broth microdilution susceptibility testing; standard laboratory strains |
Why This Matters
This near-complete loss of antibacterial activity confirms anhydroerythromycin A's classification as an inactive degradation impurity rather than an active pharmaceutical ingredient, directly informing regulatory impurity qualification thresholds and analytical method specificity requirements.
- [1] Hassanzadeh A, Barber J, Morris GA, Gorry PA. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. J Phys Chem A. 2007;111(40):10098-10104. View Source
